molecular formula C21H30O3 B3033542 17-Oxoandrost-5-en-3-yl acetate CAS No. 104597-49-1

17-Oxoandrost-5-en-3-yl acetate

Cat. No.: B3033542
CAS No.: 104597-49-1
M. Wt: 330.5 g/mol
InChI Key: NCMZQTLCXHGLOK-UHFFFAOYSA-N
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Description

It is characterized by its high level of androgenic activity and is frequently used in scientific research as a reference material for the analysis of other steroids. The molecular formula of 17-Oxoandrost-5-en-3-yl acetate is C21H30O3, and it has a molecular weight of 330.47 g/mol.

Scientific Research Applications

17-Oxoandrost-5-en-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reference material for the analysis of other steroids and in the synthesis of steroid derivatives.

    Biology: The compound is studied for its effects on cellular processes and hormone regulation.

    Medicine: Research includes its potential therapeutic applications and its role in hormone replacement therapy.

    Industry: It is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Preparation Methods

The synthesis of 17-Oxoandrost-5-en-3-yl acetate involves several steps, typically starting from naturally occurring steroids. The synthetic routes often include oxidation and esterification reactions. One common method involves the oxidation of androst-5-en-3β-ol-17-one to form the corresponding ketone, followed by acetylation to yield this compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

17-Oxoandrost-5-en-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized forms, such as 17-oxo derivatives.

    Reduction: Reduction reactions can yield 17-hydroxy derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 17-Oxoandrost-5-en-3-yl acetate involves its interaction with androgen receptors. Upon binding to these receptors, it can modulate the expression of specific genes, leading to various physiological effects. The molecular targets include androgen receptors in tissues such as muscle and prostate, and the pathways involved are related to androgen signaling .

Comparison with Similar Compounds

17-Oxoandrost-5-en-3-yl acetate can be compared with other similar compounds, such as:

    Androst-5-en-3β-ol-17-one: A precursor in the synthesis of this compound.

    Dehydroepiandrosterone (DHEA): Another steroid hormone with similar androgenic activity.

    7-Oxoandrost-5-en-3β-yl acetate: A closely related compound with slight structural differences

The uniqueness of this compound lies in its specific structure, which confers distinct biological activity and makes it a valuable tool in research and industrial applications.

Properties

IUPAC Name

(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMZQTLCXHGLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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